

Spectroscopic Profile of 2-Fluoro-4-(methylthio)aniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoro-4-(methylthio)aniline

Cat. No.: B1322091

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluoro-4-(methylthio)aniline** (CAS No: 76180-33-1). Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted spectroscopic characteristics based on its chemical structure, alongside available data for its isomers. This information is intended to serve as a valuable reference for researchers in the fields of medicinal chemistry, organic synthesis, and materials science.

Chemical Structure and Properties

2-Fluoro-4-(methylthio)aniline is an aromatic amine with a molecular formula of C₇H₈FNS and a molecular weight of 157.21 g/mol .^{[1][2]} Its structure features a benzene ring substituted with a fluorine atom, an amino group, and a methylthio group. These functional groups give rise to a unique spectroscopic signature.

Spectroscopic Data

While specific experimental data for **2-Fluoro-4-(methylthio)aniline** is not readily available in the public domain, data for its isomers, 4-Fluoro-2-(methylthio)aniline and 3-Fluoro-2-(methylthio)aniline, can provide valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ^1H NMR Characteristics for **2-Fluoro-4-(methylthio)aniline**:

The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The aromatic region will be complex due to the substitution pattern, with coupling between the protons and the fluorine atom.

- **Aromatic Protons (Ar-H):** Signals are expected in the range of 6.5-7.5 ppm. The fluorine atom will cause splitting of the adjacent proton signals (ortho and meta coupling).
- **Amine Protons (NH₂):** A broad singlet is anticipated between 3.5 and 4.5 ppm, the chemical shift of which can be concentration-dependent.
- **Methyl Protons (S-CH₃):** A sharp singlet is expected around 2.4-2.5 ppm.

^1H and ^{13}C NMR Data for the Isomer 4-Fluoro-2-(methylthio)aniline:

The following tables summarize the reported NMR data for the isomer, 4-Fluoro-2-(methylthio)aniline.[3]

Table 1: ^1H NMR Data for 4-Fluoro-2-(methylthio)aniline (300 MHz, CDCl₃)[3]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.03	dd	8.8, 2.9	Ar-H
6.86 – 6.73	m	-	Ar-H
6.65	dd	8.7, 5.0	Ar-H
3.85	br.s	-	NH ₂

Table 2: ^{13}C NMR Data for 4-Fluoro-2-(methylthio)aniline (75 MHz, CDCl₃)[3]

Chemical Shift (δ) ppm155.8 (d, J = 240.2 Hz)

142.0

122.0 (d, J = 7.6 Hz)117.8 (d, J = 23.1 Hz)115.5 (d, J = 7.7 Hz)114.8 (d, J = 22.5 Hz)

17.14

Infrared (IR) Spectroscopy

Expected IR Characteristics for **2-Fluoro-4-(methylthio)aniline**:

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

- N-H Stretching: Two medium to weak bands are expected in the region of 3300-3500 cm^{-1} for the primary amine.
- C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear above 3000 cm^{-1} .^{[4][5][6]}
- C-H Stretching (Aliphatic): The methyl group's C-H stretching will be observed just below 3000 cm^{-1} .
- C=C Stretching (Aromatic): Characteristic aromatic ring stretching bands are expected in the 1450-1600 cm^{-1} region.^{[5][6]}
- C-N Stretching: The C-N stretching of aromatic amines is typically found in the 1250-1335 cm^{-1} range.
- C-F Stretching: A strong absorption band for the C-F bond is expected in the range of 1000-1300 cm^{-1} .

- C-S Stretching: This vibration usually gives rise to a weak band in the 600-800 cm^{-1} region.

Mass Spectrometry (MS)

Expected Mass Spectrum Characteristics for **2-Fluoro-4-(methylthio)aniline**:

The mass spectrum is expected to show a molecular ion peak (M^+) corresponding to the molecular weight of the compound.

- Molecular Ion (M^+): An intense peak at $\text{m/z} = 157$ is expected.
- Fragmentation Pattern: Common fragmentation pathways for anilines include the loss of the methyl group from the thioether ($[\text{M}-15]^+$), and potentially the loss of HCN from the aromatic ring.

Mass Spectrometry Data for the Isomer **3-Fluoro-2-(methylthio)aniline**:

The following table summarizes the reported mass spectrometry data for the isomer, **3-Fluoro-2-(methylthio)aniline**.^[7]

Table 3: Mass Spectrometry Data for **3-Fluoro-2-(methylthio)aniline**^[7]

m/z	Relative Intensity	Tentative Assignment
157	80%	$[\text{M}]^+$
142	45%	$[\text{M} - \text{CH}_3]^+$
126	35%	$[\text{M} - \text{NH}_2]^+$

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic amines like **2-Fluoro-4-(methylthio)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.

- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

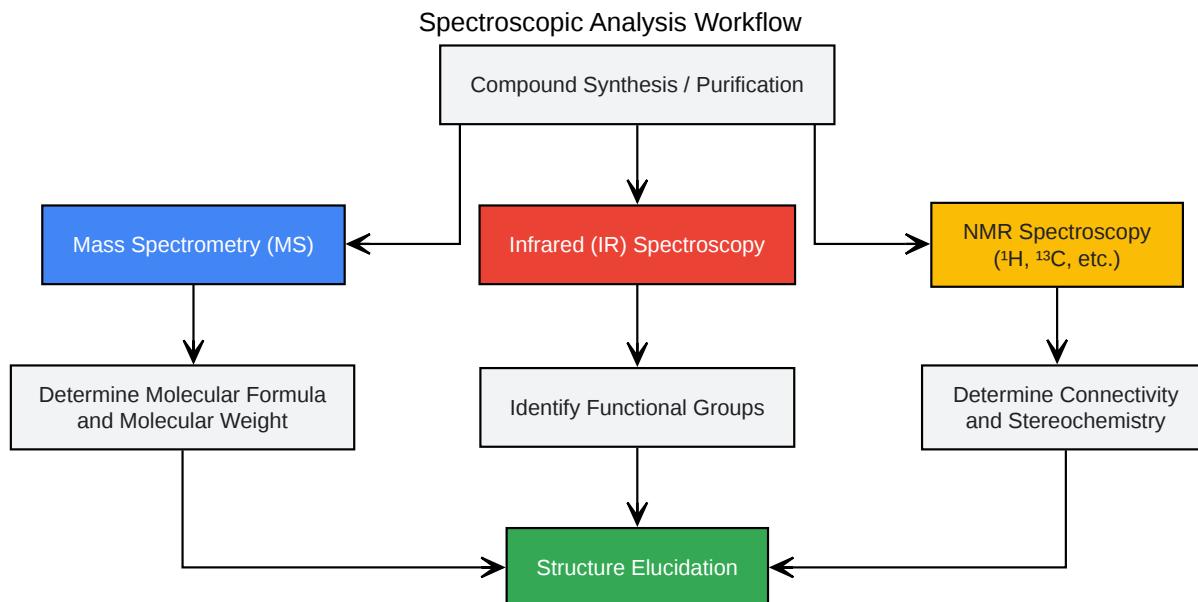
- Sample Preparation:
 - Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
 - Solid Samples (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
- Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Record the IR spectrum of the sample.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[8]
- Ionization: The sample is vaporized and ionized in the ion source. In EI, high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and various fragment ions.[8]
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[8]
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
- Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like **2-Fluoro-4-(methylthio)aniline**.



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Caption: A logical workflow for the spectroscopic analysis and structure elucidation of an organic compound.

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